molecular formula C11H16N2O3 B13800511 1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 884-65-1

1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B13800511
CAS No.: 884-65-1
M. Wt: 224.26 g/mol
InChI Key: IAEOUKDLBPACNG-UHFFFAOYSA-N
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Description

1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a diazaspirodecane ring and an acetyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific acetyl and methyl substituents, which impart distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

884-65-1

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C11H16N2O3/c1-7-5-3-4-6-11(7)9(15)12-10(16)13(11)8(2)14/h7H,3-6H2,1-2H3,(H,12,15,16)

InChI Key

IAEOUKDLBPACNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)NC(=O)N2C(=O)C

Origin of Product

United States

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